molecular formula C32H32N4O4 B15250524 1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione CAS No. 88600-70-8

1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione

Cat. No.: B15250524
CAS No.: 88600-70-8
M. Wt: 536.6 g/mol
InChI Key: LAYXNVADRWSFLI-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 . This compound is known for its unique structural properties, which include multiple amino and phenoxy groups attached to an anthracene-9,10-dione core. It has applications in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at the 1,4,5,8 positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.

    Etherification: The amino-substituted anthracene is then reacted with 4-propylphenol in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of hydroquinone derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the anthracene core can intercalate with DNA, potentially disrupting its function. The phenoxy groups may enhance the compound’s solubility and facilitate its interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
  • 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione is unique due to the presence of propyl groups on the phenoxy substituents, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds that may have different alkyl or aryl substituents.

Properties

CAS No.

88600-70-8

Molecular Formula

C32H32N4O4

Molecular Weight

536.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C32H32N4O4/c1-3-5-17-7-11-19(12-8-17)39-23-15-21(33)25-27(29(23)35)32(38)28-26(31(25)37)22(34)16-24(30(28)36)40-20-13-9-18(6-4-2)10-14-20/h7-16H,3-6,33-36H2,1-2H3

InChI Key

LAYXNVADRWSFLI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)CCC)N)N

Origin of Product

United States

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